4-(Pyridin-4-yl)aniline
Overview
Description
4-(Pyridin-4-yl)aniline, also known as 4-(4-pyridinyl)aniline, is an organic compound with the molecular formula C11H10N2. It is a white to light yellow crystalline solid that is soluble in many organic solvents. This compound features both an aniline and a pyridine ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pyridin-4-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with aniline in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Another method involves the reduction of 4-nitropyridine with hydrogen in the presence of a palladium catalyst to yield 4-aminopyridine, which is then reacted with aniline to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(Pyridin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-4-yl)aniline
- 2-(Pyridin-4-yl)aniline
- 4-(Pyridin-3-yl)aniline
- 4-(Pyridin-2-yl)aniline
Uniqueness
4-(Pyridin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s combination of aniline and pyridine rings allows for versatile reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
4-pyridin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYVZSNXXTOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363753 | |
Record name | 4-(Pyridin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-04-3 | |
Record name | 4-(Pyridin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Beyond its role as a ligand, what other interesting properties does 4-(pyridin-4-yl)aniline exhibit?
A: Li et al. demonstrated the ability of this compound to act as a Lewis base, specifically interacting with the Lewis acidic boron center in 7-bromo-5,9-dioxa-13b-boranaphtho[3,2,1de]anthracene (BrBA). [] This interaction disrupts the self-assembly of BrBA, leading to a reversible "capture-release" mechanism that modulates room temperature phosphorescence (RTP). [] This finding suggests potential applications of this compound and its derivatives in stimulus-responsive materials, particularly in areas like sensing and display technologies.
Q2: Are there any analytical techniques highlighted in the research that are particularly useful for studying this compound and its complexes?
A2: The research emphasizes several key analytical techniques:
- Single-crystal XRD: Provides detailed structural information about the coordination mode of this compound in metal complexes. []
- X-ray absorption spectroscopy: Offers insights into the electronic structure and local environment of metal centers coordinated to the ligand. []
- Variable-temperature NMR spectroscopy: Helps in understanding dynamic processes, such as isomerization or ligand exchange, occurring in solution. []
- DFT calculations: Complement experimental findings by providing theoretical insights into electronic structure, energy levels, and potential reaction pathways. [, ]
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